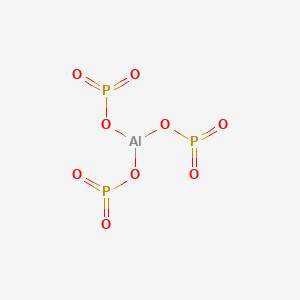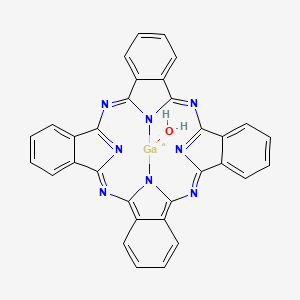
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) is a titanium-based organometallic compound It is known for its unique structure, which includes a titanium center coordinated by two fluorine atoms and two ethylenebis(4,5,6,7-tetrahydroinden-1-yl) ligands
Métodos De Preparación
The synthesis of (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) typically involves the reaction of titanium tetrachloride with ethylenebis(4,5,6,7-tetrahydroinden-1-yl) in the presence of a fluorinating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and isolate the product.
Análisis De Reacciones Químicas
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The fluorine atoms can be substituted with other ligands such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemistry: It serves as a model compound for studying the reactivity and coordination chemistry of titanium complexes.
Biology and Medicine: Research is ongoing to explore its potential biological activity and applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) involves its ability to coordinate with various substrates through its titanium center. The molecular targets and pathways involved depend on the specific application. In catalysis, for example, the compound activates monomers for polymerization by coordinating to the monomer and facilitating its insertion into the growing polymer chain.
Comparación Con Compuestos Similares
Similar compounds to (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) include:
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)zirconium dichloride: This compound has a similar structure but with zirconium instead of titanium and chlorine instead of fluorine.
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)hafnium dichloride: Similar to the zirconium compound but with hafnium.
(rac)-Dimethylsilyl-bis(4,5,6,7-tetrahydroinden-1-yl)zirconium dichloride: This compound has a dimethylsilyl group instead of an ethylene bridge. The uniqueness of (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) lies in its titanium center and fluorine ligands, which impart different reactivity and properties compared to its zirconium and hafnium analogs.
Propiedades
IUPAC Name |
difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-inden-2-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2FH.Ti/c1-2-7-19-14-15(13-18(19)6-1)9-10-17-12-11-16-5-3-4-8-20(16)17;;;/h11-13,15H,1-10H2;2*1H;/q-2;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCUGIZTILQGT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C([CH-]C=C2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














